Cas no 2287316-01-0 (3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide)

3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-2,2-dimethylpyrrolidine hydrobromide
- 2287316-01-0
- EN300-6743491
- 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide
- 3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide
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- Inchi: 1S/C7H14BrN.BrH/c1-7(2)6(5-8)3-4-9-7;/h6,9H,3-5H2,1-2H3;1H
- InChI Key: AWTQISMYAMMQLF-UHFFFAOYSA-N
- SMILES: BrCC1CCNC1(C)C.Br
Computed Properties
- Exact Mass: 272.95508g/mol
- Monoisotopic Mass: 270.95712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6743491-0.05g |
3-(bromomethyl)-2,2-dimethylpyrrolidine hydrobromide |
2287316-01-0 | 95.0% | 0.05g |
$216.0 | 2025-03-13 | |
Enamine | EN300-6743491-1.0g |
3-(bromomethyl)-2,2-dimethylpyrrolidine hydrobromide |
2287316-01-0 | 95.0% | 1.0g |
$928.0 | 2025-03-13 | |
Enamine | EN300-6743491-2.5g |
3-(bromomethyl)-2,2-dimethylpyrrolidine hydrobromide |
2287316-01-0 | 95.0% | 2.5g |
$1819.0 | 2025-03-13 | |
Enamine | EN300-6743491-0.1g |
3-(bromomethyl)-2,2-dimethylpyrrolidine hydrobromide |
2287316-01-0 | 95.0% | 0.1g |
$322.0 | 2025-03-13 | |
Aaron | AR028O52-250mg |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 250mg |
$657.00 | 2025-02-16 | |
Aaron | AR028O52-100mg |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 100mg |
$468.00 | 2025-02-16 | |
Aaron | AR028O52-10g |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 10g |
$5514.00 | 2023-12-15 | |
Aaron | AR028O52-2.5g |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 2.5g |
$2527.00 | 2025-02-16 | |
1PlusChem | 1P028NWQ-250mg |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 250mg |
$630.00 | 2024-05-24 | |
1PlusChem | 1P028NWQ-100mg |
3-(bromomethyl)-2,2-dimethylpyrrolidinehydrobromide |
2287316-01-0 | 95% | 100mg |
$460.00 | 2024-05-24 |
3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on 3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide
Introduction to 3-(Bromomethyl)-2,2-dimethylpyrrolidine Hydrobromide (CAS No. 2287316-01-0)
3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2287316-01-0, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural properties make it particularly valuable for constructing complex molecular frameworks, which are essential in the design of novel therapeutic agents.
The< strong>pyrrolidine core of this molecule is a heterocyclic structure that is widely recognized for its presence in numerous pharmacologically active compounds. The presence of a< strong>bromomethyl group at the 3-position enhances its reactivity, making it an excellent candidate for further functionalization. This reactivity is leveraged in organic synthesis to introduce additional substituents, thereby tailoring the compound for specific biological applications.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. The< strong>3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide has emerged as a key building block in this endeavor. Its ability to undergo nucleophilic substitution reactions allows for the facile introduction of diverse functional groups, enabling the creation of molecules with tailored biological activities.
One of the most promising applications of this compound is in the field of drug discovery. Researchers have utilized it to synthesize novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The< strong>dimethyl substituents on the pyrrolidine ring contribute to the steric environment of the molecule, influencing its binding affinity and selectivity towards target proteins.
The hydrobromide salt form of< strong>3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide enhances its solubility in polar solvents, making it more amenable to various synthetic protocols. This solubility advantage is particularly beneficial in medicinal chemistry applications where high concentrations of intermediates are often required.
Recent studies have highlighted the utility of this compound in the synthesis of protease inhibitors. Proteases are enzymes that play a pivotal role in numerous physiological processes, and their dysregulation is associated with several diseases. By modifying the< strong>bromomethyl group with appropriate nucleophiles, researchers have been able to generate inhibitors that selectively target specific proteases.
The< strong>3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide has also shown potential in the development of antiviral agents. The ability to incorporate diverse functional groups into its structure allows for the creation of molecules that can interfere with viral replication cycles. This has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is crucial.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique structural features make it a valuable precursor for synthesizing polymers and coatings with enhanced thermal and chemical stability. These materials are increasingly demanded in industries where durability and resistance to harsh conditions are paramount.
The synthesis of< strong>3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
The growing body of research on this compound underscores its significance as a versatile building block in chemical synthesis. As new methodologies emerge and our understanding of biological pathways expands, the applications of< strong>3-(Bromomethyl)-2,2-dimethylpyrrolidine hydrobromide are expected to continue evolving.
In conclusion, the< strong>CAS No. 2287316-01-0-identified compound represents a cornerstone in modern synthetic chemistry. Its unique reactivity and structural features make it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As scientific exploration progresses, this compound will undoubtedly remain at the forefront of pharmaceutical and materials science advancements.
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